

Application Note: Mass Spectrometric Characterization of Stigmasta-4,22,25-trien-3-one

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Compound of Interest

Compound Name: *Stigmasta-4,22,25-trien-3-one*

CAS No.: 848669-09-0

Cat. No.: B566090

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Introduction

Stigmasta-4,22,25-trien-3-one is a phytosteroid of growing interest within natural product research and drug discovery. As a derivative of stigmasterol, it belongs to a class of compounds known for their diverse biological activities. Accurate and reliable analytical methods are paramount for its identification, characterization, and quantification in complex matrices such as plant extracts or biological samples. Mass spectrometry, coupled with chromatographic separation, stands as the premier analytical technique for the structural elucidation of such molecules.

This application note provides a comprehensive guide to the mass spectrometric analysis of **Stigmasta-4,22,25-trien-3-one**. We will delve into detailed protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI). The causality behind experimental choices will be

explained, and a plausible fragmentation pathway for this specific molecule will be proposed based on established principles of steroid mass spectrometry.

Physicochemical Properties of Stigmasta-4,22,25-trien-3-one

Property	Value	Source
Molecular Formula	C ₂₉ H ₄₄ O	[1]
Molecular Weight	408.66 g/mol	[2]
Exact Mass	408.3392 Da	[1]
Structure	Steroid backbone with a ketone group at C-3 and double bonds at C-4, C-22, and C-25.	[2]

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis with Electron Ionization (EI)

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, resulting in extensive and reproducible fragmentation.[3] This creates a characteristic "fingerprint" mass spectrum that is highly valuable for structural elucidation and library matching. For steroids, GC-MS analysis often requires derivatization to improve volatility and thermal stability.[4][5]

Experimental Protocol: GC-MS

- Sample Preparation (Derivatization):
 - Rationale: Silylation is a common derivatization technique for steroids, replacing active hydrogens with a trimethylsilyl (TMS) group to increase volatility and prevent thermal degradation in the GC inlet and column.[6]
 - Accurately weigh 1 mg of **Stigmasta-4,22,25-trien-3-one** standard or dried extract.

- Add 100 μ L of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 100 μ L of a dry solvent (e.g., pyridine or acetonitrile).
- Seal the vial and heat at 60-70°C for 30 minutes.
- Cool to room temperature before injection.
- GC-MS Instrumentation and Parameters:
 - Gas Chromatograph: Agilent 8890 GC or equivalent.
 - Mass Spectrometer: Agilent 5977B MSD or equivalent.
 - GC Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent.
 - Oven Program:
 - Initial temperature: 150°C, hold for 1 min.
 - Ramp: 15°C/min to 300°C.
 - Hold: 10 min at 300°C.
 - Inlet: Splitless mode at 280°C.
 - Carrier Gas: Helium at a constant flow of 1.2 mL/min.
 - MS Parameters:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.[3]
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Mass Range: m/z 40-600.

Predicted EI Fragmentation of Stigmasta-4,22,25-trien-3-one

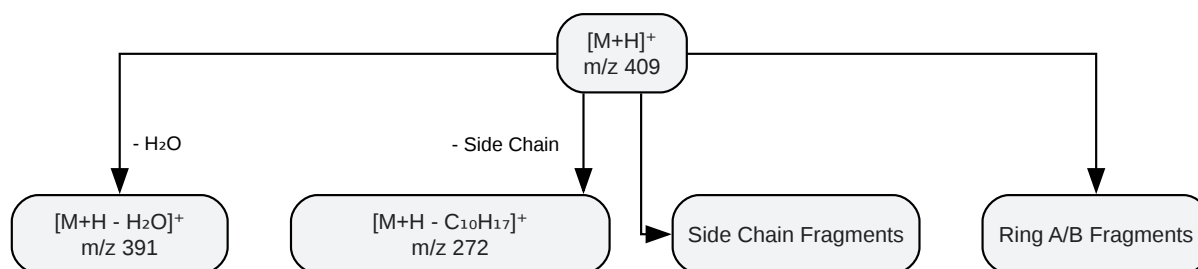
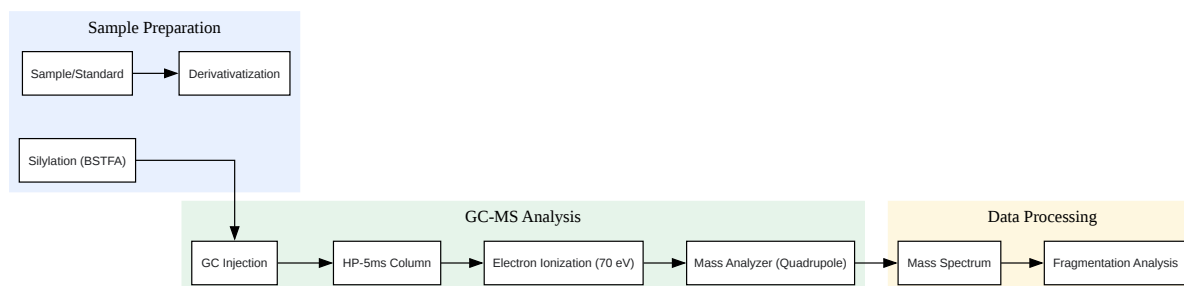
The fragmentation of the steroid nucleus is well-characterized. For **Stigmasta-4,22,25-trien-3-one**, the molecular ion ($M^{+ \cdot}$) is expected at m/z 408. Key fragmentations are anticipated to occur at the steroid core and the side chain.

- **Steroid Core Fragmentation:** Cleavage of the A and B rings is common for Δ^4 -3-keto steroids.
- **Side Chain Fragmentation:** The presence of double bonds at C-22 and C-25 will direct fragmentation pathways in the side chain. A prominent fragmentation is the McLafferty rearrangement, which is common for ketones. Another expected fragmentation is the cleavage of the C17-C20 bond, leading to the loss of the side chain.

Table of Predicted Fragment Ions (EI-MS):

m/z	Proposed Fragment Structure/Loss	Rationale
408	$[M]^{+ \cdot}$	Molecular Ion
393	$[M - CH_3]^+$	Loss of a methyl group (typically from C-18 or C-19)
271	$[M - C_{10}H_{17}]^+$	Cleavage of the side chain at the C17-C20 bond.
124	$[C_8H_{12}O]^+$	Characteristic fragment from the A/B rings of Δ^4 -3-keto steroids via retro-Diels-Alder (rDA) fragmentation.

Diagram: GC-MS Experimental Workflow



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